(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one structure
(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one structure
An In-depth Technical Guide to the Structure, Synthesis, and Application of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, a key chiral intermediate in modern organic synthesis and drug development. We will delve into its structural characteristics, provide detailed and validated synthetic protocols, and discuss its strategic application in the construction of complex, stereochemically defined molecules.
Introduction: The Strategic Value of a Chiral Building Block
(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one belongs to the class of N-acylated Evans chiral auxiliaries. The core value of this molecule lies in the temporary installation of a chiral scaffold—the (S)-4-benzyl-2-oxazolidinone moiety—onto a prochiral substrate. This scaffold effectively directs the stereochemical outcome of subsequent chemical transformations, most notably the formation of new carbon-carbon bonds at the α-carbon of the acyl group.[1][2][3]
The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the corresponding enolate, forcing incoming electrophiles to attack from the less hindered face with high diastereoselectivity.[3] The 5-bromopentanoyl side chain provides a versatile functional handle. The terminal bromine atom can be displaced by a wide range of nucleophiles or participate in organometallic coupling reactions, making this compound a valuable intermediate for synthesizing diverse molecular targets.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below. These values are critical for handling, reaction setup, and purification.
| Property | Value |
| IUPAC Name | (4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one |
| CAS Number | 156699-37-5 |
| Molecular Formula | C₁₅H₁₈BrNO₃[4] |
| Molecular Weight | 340.21 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68.4 °C[5] |
| Boiling Point | 478.7 ± 28.0 °C (Predicted)[5] |
| Density | 1.420 ± 0.06 g/cm³ (Predicted)[5] |
Synthesis: A Validated Two-Step Protocol
The synthesis of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is reliably achieved through a two-step sequence: preparation of the acylating agent followed by the N-acylation of the Evans auxiliary. This protocol is designed for high yield and purity, ensuring the integrity of the chiral center.
Step 1: Preparation of 5-Bromopentanoyl Chloride
The first critical step is the conversion of 5-bromopentanoic acid into its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which readily decomposes to sulfur dioxide, chloride ion, and the highly electrophilic acylium ion, which is then trapped by the chloride to form the acyl chloride. This process is often performed neat or in a non-protic solvent like dichloromethane (DCM).[6]
Experimental Protocol 1: Synthesis of 5-Bromopentanoyl Chloride
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Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-bromopentanoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.0 - 1.2 eq) to the flask. The reaction can be run neat or with a solvent like dichloromethane (DCM).[6]
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromopentanoyl chloride is a yellowish oil and is often used in the next step without further purification.[6]
Step 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This is the key step where the chiral auxiliary is coupled with the acyl chain. The standard and most reliable method involves deprotonation of the oxazolidinone nitrogen with a strong, non-nucleophilic base, followed by the addition of the acyl chloride.
Causality: The N-H proton of the oxazolidinone is weakly acidic. A strong base, such as n-butyllithium (n-BuLi), is required for complete deprotonation to form the lithium amide. This is performed at very low temperatures (-78 °C) to prevent potential side reactions, such as attack on the oxazolidinone carbonyl group.[7][8] The resulting nucleophilic amide then readily attacks the electrophilic carbonyl carbon of 5-bromopentanoyl chloride.
Experimental Protocol 2: Synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one
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Setup: A dry round-bottom flask is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq) and equipped with a magnetic stir bar and a rubber septum. The flask is thoroughly flushed with dry nitrogen.
-
Dissolution & Cooling: Anhydrous tetrahydrofuran (THF) is added via cannula, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.
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Deprotonation: A solution of n-butyllithium in hexanes (1.05 eq) is added slowly via syringe over 10-15 minutes. The solution is stirred for an additional 15 minutes at -78 °C.
-
Acylation: The crude 5-bromopentanoyl chloride (1.1 eq), preferably dissolved in a small amount of anhydrous THF, is added dropwise via cannula to the lithium amide solution at -78 °C.
-
Reaction & Quench: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: The mixture is transferred to a separatory funnel and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound as a white solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one.
Structural Characterization
Confirmation of the product's structure and purity is essential. While specific spectral data for this exact compound is not publicly cataloged, the expected NMR signals can be reliably predicted based on its constituent parts and data from similar acylated oxazolidinones.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
Aromatic Protons: A multiplet between 7.20-7.40 ppm corresponding to the five protons of the phenyl ring.
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Oxazolidinone Ring Protons: A multiplet around 4.6-4.8 ppm for the methine proton (CH) at the C4 position. Two diastereotopic protons of the CH₂ group in the ring will appear as multiplets between 4.1-4.3 ppm.
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Benzyl Protons: Two diastereotopic protons of the benzylic CH₂ group will appear as distinct doublets of doublets, typically between 2.7 and 3.4 ppm.
-
Acyl Chain Protons: The spectrum will show a triplet for the CH₂ group adjacent to the bromine (approx. 3.4-3.5 ppm), a triplet for the CH₂ group adjacent to the carbonyl (approx. 2.9-3.1 ppm), and multiplets for the two central CH₂ groups in the pentanoyl chain.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 15 carbon atoms, with characteristic shifts for the two carbonyl carbons (one in the ring, ~153 ppm; one in the acyl chain, ~173 ppm), the aromatic carbons (127-135 ppm), and the carbon bearing the bromine (~33 ppm).
Applications and Subsequent Transformations
The primary utility of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is as a versatile intermediate for asymmetric synthesis.[9] The N-acyl group can be deprotonated to form a chiral enolate, which can then react with various electrophiles with high diastereoselectivity.
Cleavage of the Chiral Auxiliary
After the desired stereocenter has been installed alpha to the carbonyl group, the chiral auxiliary is no longer needed and can be cleaved under mild conditions to reveal the desired chiral product (e.g., a carboxylic acid, ester, or alcohol) and recover the valuable auxiliary for reuse.
Causality: Hydrolytic cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and highly effective method.[1][3] The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic imide carbonyl, which is more electrophilic than the endocyclic carbamate carbonyl. This generates a tetrahedral intermediate that collapses to release the chiral carboxylic acid (as a lithium salt) and the intact oxazolidinone auxiliary.
Experimental Protocol 3: Hydrolytic Cleavage of the N-Acyl Group
-
Setup: Dissolve the N-acylated oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench & Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to protonate the carboxylic acid, and then extract the product with an organic solvent. The aqueous layer can be basified and extracted separately to recover the (S)-4-benzyl-2-oxazolidinone auxiliary.
Logical Flow of Application
Caption: General application workflow using the title compound in asymmetric synthesis.
Conclusion
(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is more than a simple chemical; it is a powerful tool for exerting stereochemical control in organic synthesis. The protocols and principles outlined in this guide demonstrate a robust and reliable pathway for its synthesis and application. By understanding the causality behind each experimental step—from the choice of base and temperature to the mechanism of auxiliary cleavage—researchers and drug development professionals can confidently leverage this intermediate to construct complex chiral molecules with precision and efficiency.
References
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Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
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ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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Williams College, Department of Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]
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PubChem, National Institutes of Health. (S)-4-benzyl-3-pentanoyloxazolidin-2-one. [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
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ResearchGate. Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one.... [Link]
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